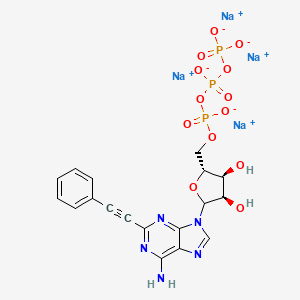

PF9 tetrasodium salt

Description

Contemporary Paradigms in the Synthesis and Characterization of Novel Fluorine-Rich Inorganic Anions

The synthesis of novel fluorine-rich inorganic anions represents a significant area of modern chemical research. acs.org These anions are part of a larger class of materials, including mixed-anion compounds, that exhibit a wide range of structural diversity and electronic properties. acs.org The primary challenge and goal is the creation of new molecular structures through the site-selective introduction of fluorine under mild conditions. nih.gov

A key paradigm involves the use of weakly coordinating anions (WCAs). By substituting hydrogen with fluorine atoms in a large anion, the negative charge becomes dissipated over many atoms and is shielded by the fluorine-rich fragments. rsc.org This results in very low lattice energies, enabling the formation of stable crystals even with small cations. rsc.org

The synthesis of these compounds often relies on metathetic pathways using highly-fluorinated WCA salts as precursors. rsc.org For example, difluorochlorate(I) salts of cesium, rubidium, and potassium have been successfully synthesized by reacting the corresponding metal fluorides with chlorine monofluoride. researchgate.net

Characterization of these novel anions is a sophisticated process. Techniques such as single-crystal X-ray diffraction, Raman spectroscopy, and advanced quantum-chemical calculations are essential for determining their structures and bonding characteristics. researchgate.net High-resolution photoelectron spectroscopy using synchrotron radiation has also been employed to study the electronic structure of xenon fluorides. dtic.mil

Academic Rationale for Investigating Complex Tetrasodium (B8768297) Polyfluoride Salts in Fundamental Chemical Research

The investigation of complex polyfluoride salts, including hypothetical tetrasodium salts, is driven by several fundamental academic goals. The study of polyhalides, in general, has revealed significant structural diversity. researchgate.net These compounds provide a rich playground for exploring new applications, particularly in the field of energy. acs.org

A primary rationale is to understand the nature of chemical bonding in environments with extremely high concentrations of the most electronegative element, fluorine. The fluoride (B91410) anion's strong Lewis basicity allows it to form stable adducts with Lewis acids, a principle that underpins much of fluorine chemistry. acs.org The study of polyfluoride salts, such as those containing the [F(HF)n]⁻ anion, challenges and expands our understanding of hydrogen bonding and hypervalent systems.

Furthermore, salts with fluorine-rich anions are crucial in developing new materials. For instance, they are used as versatile precursors for hydrogen storage materials. rsc.org In the context of energy storage, selectively fluorinated lithium salts are being investigated to regulate solvation structure and interfacial chemistry in all-solid-state batteries. nih.gov The composition of polyfluoride salts, such as Na₃AlF₆ and Na₅Al₃F₁₄, is significant in industrial applications like aluminum production. aip.orgresearchgate.net The mobility and transport of tetrasodium salts, like EDTA tetrasodium salt, in the environment are influenced by their ionic structure and complexation with metal ions, providing a parallel for understanding how complex polyfluoride salts might behave. santos.com

Methodological Challenges in the Advanced Synthesis and Comprehensive Analysis of Highly Fluorinated Inorganic Species

The synthesis and analysis of highly fluorinated inorganic species are fraught with significant methodological challenges. Fluorine's unique elemental properties, while beneficial for creating materials with novel characteristics, can also inhibit standard chemical transformations. rsc.orgrsc.org

Synthesis Challenges:

High Reactivity and Hazards: The starting point for much of the fluorochemical industry is hydrogen fluoride (HF), a highly hazardous substance that requires specialized handling expertise. ucla.edu Many fluorinating agents are powerful oxidizers and require great care.

Inertness of Precursors: High-temperature fluorination methods can produce unreactive fluoride precursors, complicating subsequent reactions. For example, PbF₄ prepared at high temperatures proved inert in certain reactions, a phenomenon also observed with FeF₃. dtic.mil

Reaction Conditions: Many reactions require non-standard conditions, such as the use of liquid HF or superacidic media like SO₂/AsF₅/CH₃F, which are far from routine laboratory methods. acs.org The synthesis of inorganic compounds via solution-based methods depends on controlling the reactivity of molecular precursors, which can be difficult. researchgate.net

Analytical Challenges:

Instability: Many polyfluoride species are unstable, decomposing readily. Xenon fluorides, for instance, can decompose and interfere with spectral analysis. dtic.mil

Spectroscopic Complexity: The analysis often requires a combination of techniques. For the [PbClₓF₆-ₓ]²⁻ series, both ¹⁹F and ²⁰⁷Pb NMR spectroscopy were necessary to identify all ten possible anionic species. dtic.mil

Sample Preparation: Obtaining high-purity materials suitable for analysis, such as single crystals for X-ray diffraction, can be demanding. rsc.org The involatile and viscous nature of some products can make them unsuitable for further characterization. dtic.mil

Research Findings and Compound Data

The study of inorganic polyfluorides involves a variety of compounds and characterization techniques.

Table 1: Properties of Selected Fluorine-Containing Compounds

| Compound/Ion | Formula | Key Research Finding | Characterization Methods | Citation |

|---|---|---|---|---|

| Difluorochlorate(I) | ClF₂⁻ | First stable salts (Cs, Rb, K) at 25°C were synthesized and structurally characterized. | Elemental Analysis, IR Spectroscopy, X-ray Diffraction | researchgate.net |

| Mixed Chlorofluoroplumbate(IV) | [PbClₓF₆-ₓ]²⁻ | All ten possible anionic species in the series were identified. | ¹⁹F NMR, ²⁰⁷Pb NMR | dtic.mil |

| Fluoridobromate Anion | [(μ₄-F)(BrF₅)₄]⁻ | A tetrahedron-like anion with a central μ₄-bridging fluorine atom was discovered. | Raman Spectroscopy, Single-crystal X-ray Diffraction | researchgate.net |

| Xenon Difluoride | XeF₂ | High-resolution photoelectron spectra were obtained using synchrotron radiation. | Photoelectron Spectroscopy | dtic.mil |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| PF9 tetrasodium salt | C₁₈H₁₆N₅Na₄O₁₃P₃ |

| Chlorine monofluoride | ClF |

| Hydrogen fluoride | HF |

| Lead(IV) fluoride | PbF₄ |

| Iron(III) fluoride | FeF₃ |

| Xenon difluoride | XeF₂ |

| Antimony(V) fluoride | AsF₅ |

| Sodium aluminum fluoride (Cryolite) | Na₃AlF₆ |

| Sodium tetrafluoroborate | NaBF₄ |

| EDTA tetrasodium salt | C₁₀H₁₂N₂Na₄O₈ |

| Cesium difluorochlorate(I) | CsClF₂ |

| Rubidium difluorochlorate(I) | RbClF₂ |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrasodium;[[[(2R,3S,4R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPGXYSNYMMOK-YEJXUIBNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N5Na4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Novel Synthetic Methodologies for Pf9 Tetrasodium Salt

Strategic Design of Precursor Systems for [PF9]⁴⁻ Anion Formation

The formation of the target anion, 2-(phenylethynyl)adenosine-5'-triphosphate, which is the core of PF9 tetrasodium (B8768297) salt, begins with the strategic synthesis of its nucleoside precursor, 2-(phenylethynyl)adenosine. The primary approach involves the introduction of the phenylethynyl group at the C2 position of the adenosine (B11128) scaffold.

A common and effective method for this transformation is the Sonogashira cross-coupling reaction. mdpi.com This palladium-catalyzed reaction couples a terminal alkyne (phenylacetylene) with an organohalide. The typical starting material is a 2-haloadenosine derivative, such as 2-iodoadenosine (B13990) or 2-chloroadenosine. The synthesis generally proceeds from a protected adenosine derivative, for instance, 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, to ensure selectivity and prevent unwanted side reactions on the ribose hydroxyl groups. nih.gov

The general synthetic sequence is as follows:

Protection: The hydroxyl groups of a starting adenosine material are protected, often as acetyl esters.

Halogenation: A halogen (typically iodine) is introduced at the C2 position of the purine (B94841) ring.

Coupling: The 2-halo-adenosine derivative is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). nih.govd-nb.info

Deprotection: The protecting groups on the sugar moiety are removed to yield the 2-(phenylethynyl)adenosine precursor.

This precursor is the critical intermediate for the subsequent phosphorylation step to form the triphosphate anion.

Optimization of Reaction Pathways and Conditions for Selective Synthesis

Once the 2-(phenylethynyl)adenosine precursor is obtained, the next crucial step is the phosphorylation of the 5'-hydroxyl group to generate the triphosphate chain. This transformation is notoriously challenging due to the potential for side reactions and the difficulty in purifying the highly polar triphosphate product. tandfonline.comumich.edu Several methods exist, with the Ludwig-Eckstein and Yoshikawa procedures being the most prominent. mdpi.comnih.gov Optimization of these pathways is key to achieving high yields and purity.

The choice of solvent is critical in nucleoside phosphorylation. It influences the solubility of reactants, the stability of intermediates, and the reaction rate. In the Yoshikawa procedure, trialkylphosphate solvents are commonly used because they can direct the phosphorylation primarily to the 5'-position of unprotected nucleosides. mdpi.com For the Ludwig-Eckstein procedure, which is a one-pot reaction, solvents like dimethylformamide (DMF) are often employed. tandfonline.com

The investigation of various solvents has shown that the reaction medium significantly affects the formation of byproducts. tandfonline.compnrjournal.com For instance, in salt formation reactions, which are analogous to the final step of producing PF9 tetrasodium salt, the solvent medium can determine the extent of protonation and the final salt form. pnrjournal.com Green chemistry initiatives are also exploring the use of safer, bio-derived solvents or even water-based systems to reduce environmental impact. huarenscience.comnih.gov

Table 1: Influence of Solvents on Nucleoside Phosphorylation

| Solvent System | Typical Procedure | Key Advantages/Disadvantages |

|---|---|---|

| Trialkylphosphates (e.g., Trimethyl phosphate) | Yoshikawa | Good selectivity for 5'-OH; can be difficult to remove. |

| Dimethylformamide (DMF) | Ludwig-Eckstein | Good solubility for reagents; potential for side reactions. |

| Dichloromethane (B109758) (DCM) | General Use | Good solvent for many organic reagents; toxic and environmentally harmful. |

| Toluene (B28343) | Green Alternative | Lower toxicity than DCM; maintains good yield in some reactions. iupac.org |

| Water | Enzymatic/Green | Environmentally benign; limited solubility for non-polar reactants. nih.gov |

Temperature is a key parameter for controlling the kinetics and selectivity of the phosphorylation reaction. An optimized Ludwig procedure involves decreasing the reaction temperature to as low as -15°C. tandfonline.com While this slows down the reaction, it significantly reduces the formation of undesired byproducts, such as pyrophosphates from side reactions. tandfonline.com Consequently, the reaction time may need to be prolonged to ensure complete conversion to the desired triphosphate. tandfonline.com Pressure is not typically a major variable in these specific laboratory-scale phosphorylation reactions, which are generally conducted at atmospheric pressure.

Green Chemistry Approaches and Sustainable Synthetic Practices for Fluorinated Compounds

Although this compound is not a fluorinated compound as its name might imply, the principles of green chemistry are highly relevant to its synthesis due to the complexity and multi-step nature of the process. Sustainable practices in nucleoside and nucleotide synthesis focus on several key areas: huarenscience.comiupac.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This includes the development of catalytic methods and the recycling of protecting groups and reagents. iupac.org

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and DMF with greener alternatives such as toluene or, where possible, water. iupac.orgepa.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the nucleoside core. huarenscience.com

Enzymatic Synthesis: Utilizing enzymes for specific transformations, such as phosphorylation. Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous solutions, offering high regio- and stereoselectivity and significantly reducing waste. mdpi.comnih.gov For example, nucleoside diphosphate (B83284) kinases can be used in the final phosphorylation step. nih.gov

Catalytic Methods: Using catalysts instead of stoichiometric reagents, which reduces waste. The Sonogashira coupling for the precursor synthesis is a prime example of a catalytic method.

Merck's development of a greener synthesis for the antiviral nucleoside molnupiravir, which won a Green Chemistry Challenge Award, highlights innovations like dynamic crystallization and multi-enzyme cascades that drastically reduce waste and improve yield, setting a precedent for the sustainable synthesis of other complex nucleosides like PF9. epa.gov

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, potentially commercial scale presents significant challenges. The current methods for synthesizing complex oligonucleotides and their analogues are often performed on a small scale (less than 100 mmol). arcadis.com

Key considerations for scale-up include: arcadis.commanchester.ac.ukoligofastx.com

Process Robustness: Ensuring that the reaction yields and purity remain consistent at a larger scale.

Purification: Developing scalable purification methods. The high polarity of nucleoside triphosphates makes them amenable to ion-exchange chromatography, which is a scalable technique. pharmtech.com

Solvent and Reagent Handling: Managing large volumes of solvents, particularly flammable or hazardous ones, requires specialized facilities and engineering controls. arcadis.com

Cost of Goods: The high cost of starting materials, catalysts, and reagents is a major factor. Efficient recycling of valuable components like the palladium catalyst and protecting groups is crucial for economic viability. iupac.org

Automation: Implementing automated systems for reaction control, monitoring, and work-up can improve consistency and throughput. arcadis.com

Recent advances in enzymatic and chemoenzymatic production of oligonucleotides offer a promising path for more sustainable and scalable manufacturing, which could be adapted for molecules like this compound. manchester.ac.uk

Advanced Analytical Paradigms for Comprehensive Chemical System Analysis of Pf9 Tetrasodium Salt

Development and Application of High-Resolution Multi-Nuclear NMR Spectroscopy for Polyphosphate Anions

High-resolution, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and for studying the dynamic behavior of complex molecules like PF9 tetrasodium (B8768297) salt in solution. While commercial suppliers confirm that the NMR spectrum is consistent with the structure, detailed public data is scarce. biocrick.com A multi-pronged NMR approach would be essential for a thorough analysis.

For a molecule with the complexity of the PF9 anion, a combination of proton (¹H), carbon (¹³C), and phosphorus (³¹P) NMR spectroscopy would be required to fully characterize its structure and dynamics.

¹H and ¹³C NMR: These techniques are fundamental for mapping the organic framework of the molecule. The phenylethynyl, adenosine (B11128), and ribose sugar moieties would be assigned using a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Chemical shifts and coupling constants provide insight into the electronic environment and through-bond connectivity of each atom.

³¹P NMR: This is particularly crucial for analyzing the triphosphate chain. The phosphorus atoms would appear as distinct signals, and their chemical shifts would be highly sensitive to the surrounding chemical environment, including pH, and chelation with sodium counterions. The coupling between adjacent phosphorus nuclei (²JP-P) would confirm the triphosphate connectivity.

The table below illustrates the type of data that would be generated from such an analysis.

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 0-9 | Proton environment, sugar conformation, aromatic system |

| ¹³C | 20-170 | Carbon skeleton, functional group identification |

| ³¹P | -5 to -25 | Phosphate (B84403) chain integrity, ionization state |

This table contains predicted data based on similar structures, as specific experimental data for PF9 tetrasodium salt is not publicly available.

²³Na NMR: Sodium-23 NMR spectroscopy can directly observe the sodium counterions. The chemical shift and the quadrupolar relaxation rate of the ²³Na signal are sensitive to the degree of ion-pairing versus solvation. A broader signal typically indicates a more tightly bound or motionally restricted sodium ion, providing direct evidence of its interaction with the phosphate groups.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. In a DOSY experiment, all signals belonging to the PF9 anion would align horizontally, and their shared diffusion coefficient could be measured. Comparing this to the diffusion coefficient of the sodium ions (observed via ²³Na DOSY or inferred) can provide information on the formation of stable ion pairs in solution.

Synchrotron-Based X-ray Diffraction Methodologies for Solid-State Arrangement Studies

Growing a suitable single crystal of this compound would allow for its definitive structural elucidation by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be determined. Key structural questions that could be answered include:

The conformation of the ribose sugar ring.

The geometry and bond lengths of the triphosphate chain.

The coordination sphere of each sodium cation, detailing its interaction with phosphate oxygen atoms and any water molecules of crystallization.

The following table shows a hypothetical set of crystallographic data that would be obtained.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 18.1 Å, β = 95.2° | Defines the size and shape of the repeating unit in the crystal. |

| P-O Bond Lengths | 1.48 - 1.61 Å | Indicates the nature (single vs. double bond character) of phosphate bonds. |

| Na-O Coordination Distances | 2.25 - 2.60 Å | Details the interaction distances between the sodium ions and oxygen atoms. |

This table contains hypothetical data, as no public crystallographic studies have been performed on this compound.

Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. It is used to confirm the identity and phase purity of a synthesized batch of this compound by comparing its experimental diffractogram to a reference pattern (either calculated from single-crystal data or from a standard reference material).

Furthermore, PXRD is the primary method for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the PXRD patterns of samples prepared under various conditions (e.g., different solvents, temperatures), one could identify and characterize any existing polymorphs of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Investigating Molecular Vibrations and Bonding Fingerprints

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of key structural motifs and for providing a unique "fingerprint" of the compound.

For this compound, key vibrational modes would include:

P-O Stretching: The triphosphate moiety would exhibit strong, characteristic stretching vibrations. Symmetric and asymmetric stretches of the terminal PO₃ and bridging P-O-P groups would be prominent in the IR and Raman spectra, typically in the 900-1250 cm⁻¹ region.

C≡C Stretching: The stretching vibration of the alkyne triple bond would appear as a sharp, and often weak, band in the IR spectrum around 2100-2200 cm⁻¹, but would likely be strong in the Raman spectrum.

Aromatic and Purine (B94841) Vibrations: C=C and C=N stretching vibrations from the phenyl and purine rings would be observed in the 1400-1650 cm⁻¹ region.

O-H and N-H Stretching: Broad O-H stretching bands from the ribose hydroxyl groups (and any water of hydration) would be expected around 3200-3500 cm⁻¹, while the N-H stretching of the amine group would appear in the same region.

The table below summarizes the expected vibrational frequencies for key functional groups.

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Vibrational Mode |

| P=O / PO₂⁻ | IR, Raman | 1250 - 1100 | Asymmetric Stretch |

| P-O-P | IR, Raman | 1000 - 900 | Asymmetric Stretch |

| C≡C | Raman | 2200 - 2100 | Stretch |

| Aromatic C=C | IR, Raman | 1600 - 1450 | Ring Stretch |

| -NH₂ | IR | 3400 - 3200 | Symmetric/Asymmetric Stretch |

This table contains expected frequency ranges based on known data for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Integrity and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized to ascertain the precise molecular masses of compounds within a sample. measurlabs.com Its high degree of accuracy is crucial for confirming the elemental composition and molecular structure of substances ranging from small organic molecules to large macromolecules. measurlabs.comresearchgate.net Unlike conventional mass spectrometry that measures a nominal mass (an integer value), HRMS can determine the mass-to-charge ratio (m/z) to several decimal places, providing an "exact mass". bioanalysis-zone.com This capability allows for the differentiation of isobaric compounds—molecules that share the same nominal mass but have different elemental formulas and, therefore, different exact masses. nih.gov

For this compound, HRMS is instrumental in verifying its molecular integrity. By measuring the exact mass, analysts can confirm that the elemental composition aligns with its chemical formula, C18H16N5Na4O13P3. The ability of HRMS instruments to achieve mass accuracy within a few parts per million (ppm) provides high confidence in the compound's identity and structural correctness. chromatographyonline.comscirp.org

Table 1: Comparison of Nominal Mass and Exact Mass for this compound This interactive table details the calculated masses for the specified chemical formula.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C18H16N5Na4O13P3 | The elemental composition of this compound. |

| Nominal Mass | 695 Da | The integer mass calculated by summing the integer masses of the most abundant isotope of each element. |

| Monoisotopic (Exact) Mass | 695.9443 Da | The precise mass calculated using the mass of the most abundant isotope for each element. HRMS aims to measure this value. |

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), is essential for elucidating the fragmentation pathways of a molecule. nih.gov This research is critical for structural characterization and for identifying metabolites or degradation products. researchgate.netscirp.org In a typical experiment, the protonated or deprotonated molecular ion of PF9 is isolated and then subjected to fragmentation, breaking it into smaller, characteristic product ions. scirp.org

The fragmentation of this compound, an organophosphorus compound, is expected to follow predictable pathways based on its structure. nih.gov The major fragmentation pathways are influenced by the different functional groups within the molecule, including the triphosphate chain, the ribose sugar, and the 2-(phenylethynyl)adenosine core. nih.gov Key fragmentation events likely include the sequential cleavage of phosphate groups and fractures at the P-O and C-O bonds. nih.gov Analyzing the exact masses of these fragments allows for the confident assignment of their elemental compositions, providing a detailed map of the molecule's structure. scirp.org

Table 2: Predicted Fragmentation Ions of this compound in HRMS Analysis This interactive table presents potential fragment ions that could be observed during the HRMS/MS analysis of PF9, their theoretical exact masses, and the corresponding structural losses.

| Fragment Ion (m/z) | Proposed Elemental Formula | Structural Origin/Neutral Loss |

|---|---|---|

| 615.9780 | C18H17N5Na3O10P2 | Loss of a phosphate group (-PO3Na) |

| 536.0117 | C18H18N5Na2O7P | Loss of a diphosphate (B83284) group (-P2O6Na2) |

| 429.1045 | C18H18N5O4 | Loss of the entire triphosphate group |

| 98.9845 | H4PO4+ | Structurally stable phosphoric acid fragment, common in organophosphorus compounds. nih.gov |

Chromatographic Separations Coupled with Advanced Detection for Purity Assessment and By-product Identification

The purity of active pharmaceutical ingredients and research chemicals is a critical quality attribute. For this compound, vendor specifications often indicate a purity of ≥98%, which is typically determined by High-Performance Liquid Chromatography (HPLC). tocris.com Combining chromatographic separation with advanced detection methods like Diode-Array Detection (DAD) or Mass Spectrometry (MS) creates a powerful system for both quantifying purity and identifying potential by-products or impurities. open.ac.uknih.gov

Two-dimensional liquid chromatography (2D-LC) coupled with MS is an advanced approach that significantly enhances the ability to detect and separate low-abundance impurities that might co-elute with the main compound in a standard one-dimensional LC method. open.ac.uk

Given the chemical nature of this compound, several chromatographic modes are suitable for its analysis.

Reversed-Phase HPLC (RP-HPLC) : This is a widely used technique for the analysis of pharmaceutical compounds. nih.gov A C18 column could effectively separate PF9 from less polar impurities. Due to the highly charged triphosphate moiety, the mobile phase would likely consist of an aqueous buffer and an organic solvent like acetonitrile, potentially supplemented with an ion-pairing agent to improve peak symmetry and retention. nih.govnih.gov

Anion-Exchange Chromatography (AEX) : This technique is exceptionally well-suited for separating molecules based on the magnitude of their negative charge. lcms.cz AEX is ideal for analyzing this compound due to the three negatively charged phosphate groups at physiological pH. It can effectively separate the target triphosphate molecule from potential by-products such as its diphosphate and monophosphate analogues, which would have different retention times on the column. lcms.cz

The coupling of these separation techniques with mass spectrometry (LC-MS) allows for the identification of peaks observed in the chromatogram. By analyzing the mass-to-charge ratio of the molecules eluting from the column, by-products from the synthesis or degradation of PF9 can be identified. Potential impurities could include precursors, incompletely phosphorylated products, or degradation products where the triphosphate chain has been hydrolyzed.

Table 3: Chromatographic Methods for the Analysis of this compound This interactive table summarizes suitable chromatographic techniques and their primary applications in the quality control of this compound.

| Chromatographic Technique | Principle of Separation | Primary Application for PF9 Analysis | Potential By-products Detected |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Overall purity assessment and quantification. tocris.com | Impurities with different polarity, such as precursors or non-polar degradation products. |

| Anion-Exchange Chromatography (AEX) | Interaction based on negative charge. lcms.cz | Separation of phosphate analogues and other charged impurities. | 2-(Phenylethynyl)adenosine-5'-diphosphate, 2-(Phenylethynyl)adenosine-5'-monophosphate. |

| Two-Dimensional LC-MS (2D-LC-MS) | Utilizes two different separation mechanisms for enhanced resolution. open.ac.uk | High-resolution separation of closely related isomers and trace impurities co-eluting with the main peak. open.ac.uk | Isomers, process-related impurities, and degradation products present at very low levels. |

Theoretical and Computational Chemistry Investigations of Pf9 Tetrasodium Salt and the Pf9 ⁴⁻ Anion

Quantum Chemical Calculations of Electronic Structure, Bonding Motifs, and Charge Distribution4.2. Density Functional Theory (DFT) Studies on Molecular Geometry Optimization and Energy Landscapes4.3. Ab Initio Molecular Dynamics Simulations for Solution-Phase Behavior and Ion Solvation Shells4.4. Computational Prediction of Spectroscopic Signatures (NMR, IR, Raman) for Experimental Validation and Interpretation4.5. Theoretical Insights into Reaction Mechanisms and Transition States Involving [PF9]⁴⁻

Further investigation into chemical databases and scientific search engines confirms the absence of any compound with the specific designation "PF9 tetrasodium (B8768297) salt." It is possible that this name is a misnomer, a highly specific internal designation not in public use, or a theoretical compound that has not been synthesized or computationally investigated in published research.

Mechanistic Investigations of Reactivity and Transformation Pathways of Pf9 Tetrasodium Salt

Studies on the Kinetics and Thermodynamics of Hydrolytic Degradation Pathways

The hydrolytic degradation of PF9 tetrasodium (B8768297) salt is a critical transformation pathway, primarily involving the cleavage of its phosphate (B84403) bonds. The triphosphate chain contains two phosphoanhydride bonds which are susceptible to hydrolysis, releasing inorganic phosphate and yielding the corresponding diphosphate (B83284) and monophosphate analogues. This process is analogous to the hydrolysis of Adenosine (B11128) Triphosphate (ATP).

The rate of hydrolysis is significantly influenced by pH and temperature. glpbio.com The degradation generally follows first-order or pseudo-first-order kinetics, especially in dilute aqueous solutions where the concentration of water is effectively constant. biocrick.com The reaction can be catalyzed by both acids and bases. biocrick.comscbt.com Under acidic conditions, protonation of the phosphate oxygen atoms makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion acts as a more potent nucleophile than water.

Thermodynamic analysis of the hydrolytic degradation of similar phosphate-containing compounds reveals that while the Gibbs free energy of activation (ΔG°‡) may show slight variations, it is governed by a combination of enthalpy (ΔH°‡) and entropy (ΔS°‡) of activation. biocrick.com The activation energy (Ea) for the hydrolysis of such ester bonds typically falls within a range that allows for stability at storage temperatures but degradation under physiological or elevated temperature conditions. biocrick.comtocris.com

Table 1: Illustrative Kinetic and Thermodynamic Parameters for Hydrolysis (Note: Data is representative of polyphosphate hydrolysis and not specific experimental values for PF9 tetrasodium salt)

| Parameter | Condition | Typical Value Range |

|---|---|---|

| Rate Constant (k) | pH 7, 37°C | 10⁻⁶ - 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | Neutral pH | 40 - 80 kJ/mol biocrick.com |

| Enthalpy of Activation (ΔH°‡) | Neutral pH | 35 - 75 kJ/mol biocrick.com |

| Entropy of Activation (ΔS°‡) | Neutral pH | -0.08 to -0.23 kJ/mol/K biocrick.com |

Exploration of Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of this compound is primarily dictated by its functional groups. While the molecule is stable under standard conditions, it can react with strong oxidizing or reducing agents. wikipedia.org Potential sites for redox activity include the purine (B94841) ring system, which can undergo oxidation, and the phenylethynyl group.

Electron transfer reactions are fundamental to redox chemistry and can occur through inner-sphere or outer-sphere mechanisms. scbt.comwikipedia.org In an outer-sphere mechanism, the electron transfers between the reactant and the redox agent without a direct bond being formed. scbt.com An inner-sphere mechanism involves the formation of a bridging ligand between the reactant and the redox agent, facilitating electron transfer. scbt.com While specific studies on PF9 are not prevalent, the general principles of redox chemistry suggest that its interaction with redox-active species would follow these established pathways. wikipedia.orgscribd.com The transfer of electrons converts the oxidizing agent into its reduced form and the reducing agent into its oxidized form. scribd.com

Acid-Base Reactivity and Protonation Equilibria of the Polyfluoride Anion

The structure of this compound contains multiple sites capable of participating in acid-base reactions, as defined by the Brønsted-Lowry theory of acids and bases as proton donors and acceptors, respectively. researchgate.net The primary basic site is the N1 atom of the adenine (B156593) ring and the exocyclic amino group at the C6 position. The triphosphate moiety contains acidic protons on its hydroxyl groups. However, in the tetrasodium salt form, these are deprotonated.

The protonation equilibria are described by the pKa values of the conjugate acids. allen.in The strength of an acid is inversely related to the strength of its conjugate base. researchgate.net The protonation state of the molecule is crucial as it affects solubility, conformation, and interaction with its biological target. In solution, the molecule will exist as an equilibrium of different protonated species depending on the pH. For example, in highly acidic solutions, the amine functions will be protonated. The dissolution of the salt in neutral water can lead to a slightly alkaline pH due to the partial hydrolysis of the polyphosphate anion. scribd.com

Table 2: Typical pKa Values for Functional Groups Analogous to Those in PF9 (Note: These are general literature values for similar structures, not specific experimental values for this compound)

| Functional Group | Type | Typical pKa of Conjugate Acid |

|---|---|---|

| Adenine N1 | Basic | ~3.5 |

| Adenine Amino Group | Basic | ~4.2 |

| Terminal Phosphate (γ) | Acidic | ~6.5 |

| Secondary Phosphate (β) | Acidic | ~6.5 |

Ligand Exchange and Coordination Chemistry with Metal Centers

This compound, possessing multiple donor atoms, can act as a potent ligand in coordination chemistry. guidechem.com The oxygen atoms of the triphosphate chain and the nitrogen atoms of the purine ring are potential coordination sites for metal ions. researchgate.net This is analogous to ATP, which is well-known to form stable complexes with a variety of metal ions, most notably Mg²⁺, which is essential for its biological activity.

The formation of a coordination compound involves the central metal ion and the directly bonded ligands, which constitute the coordination sphere. guidechem.com The triphosphate chain can act as a polydentate ligand, forming stable chelate rings with a metal ion. guidechem.com Ligand exchange reactions involve the substitution of one ligand for another at a metal center. mdpi.com The kinetics of these exchanges can be associative (where the incoming ligand binds first) or dissociative (where a ligand departs first). mdpi.com The stability and reactivity of any metal-PF9 complex would depend on the nature of the metal ion (its size, charge, and electronic configuration) and the reaction conditions. researchgate.net

Thermal Decomposition Pathways and Energetic Considerations

The thermal stability and decomposition of this compound can be investigated using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). allen.in The decomposition process for complex organic salts typically occurs in multiple stages.

The initial stage of decomposition would likely involve the loss of any residual water of hydration. This is followed by the decomposition of the organic structure. The triphosphate chain is expected to be the least thermally stable part of the molecule, breaking down to release pyrophosphate and other phosphate species. At higher temperatures, the purine and phenylethynyl components would decompose. The final residue at high temperatures under an inert atmosphere would likely be sodium phosphate salts and a carbonaceous char. allen.in

Kinetic analysis of thermogravimetric data can provide the apparent activation energy (Ea) for the decomposition process, offering insights into the energetic barriers of the transformation pathways. For complex multi-step decompositions, the activation energy can vary depending on the stage of the reaction.

Table 3: Hypothetical Thermal Decomposition Stages for this compound (Note: This table is illustrative and based on the thermal behavior of similar complex organic salts)

| Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

|---|---|---|---|

| I | 50 - 150 | 2 - 5% | H₂O |

| II | 200 - 350 | 25 - 35% | H₂O, CO₂, NH₃ (from triphosphate/ribose) |

| III | 350 - 600 | 30 - 40% | Fragments from purine and phenylethynyl rings |

Explorations of Emerging Academic Applications and Advanced Materials Science Research

Research on PF9 Tetrasodium (B8768297) Salt as a Component in Novel Electrolyte Systems for Energy Storage Technologies

There is currently no available scientific literature to suggest that PF9 tetrasodium salt (2-(Phenylethynyl)adenosine-5′-triphosphate tetrasodium salt) has been investigated as a component in novel electrolyte systems for energy storage technologies. Research in this field typically focuses on salts with high ionic conductivity, good electrochemical stability, and favorable interactions with electrode materials. The molecular structure of this compound, a complex biological molecule, does not align with the typical characteristics of salts utilized in battery or supercapacitor electrolytes.

Investigation of its Potential Role in Advanced Catalytic Transformations

No studies have been found that investigate the potential role of this compound in advanced catalytic transformations. The field of catalysis heavily relies on compounds that can facilitate and accelerate chemical reactions, often involving transition metals, organometallic complexes, or specific organic molecules with catalytic functionalities. The known biological activity of this compound as a receptor agonist does not suggest an obvious application in mainstream chemical catalysis.

Environmental Chemistry and Remediation Research Pertaining to Fluorinated Inorganic Salts, Including Pf9 Tetrasodium Salt

Academic Studies on Environmental Fate, Transport, and Transformation Pathways of Fluorinated Species

The environmental fate, transport, and transformation of fluorinated compounds are governed by their unique chemical structures, particularly the strong carbon-fluorine bond. wikipedia.org This bond imparts exceptional stability, making them resistant to degradation. acs.orgresearchgate.net

Fate and Transport: Long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) are known to be mobile, persistent, and bioaccumulative. itrcweb.org Their transport in the environment is influenced by physical processes such as advection, dispersion, and diffusion. itrcweb.orgitrcweb.org While many PFAS have low volatility, atmospheric transport can occur, leading to their deposition in remote areas. itrcweb.org

The behavior of these compounds is also dictated by their amphiphilic nature, possessing both a hydrophobic fluorinated tail and a hydrophilic head. clu-in.org This causes them to accumulate at interfaces, such as air-water and soil-water, which affects their transport through the subsurface. nccoast.org The chain length of the perfluoroalkyl substance plays a crucial role, with longer-chain compounds generally exhibiting stronger sorption to solids and greater bioaccumulation potential. itrcweb.orgnccoast.org

Transformation Pathways: While perfluoroalkyl acids (PFAAs) like PFOA and PFOS are highly resistant to degradation under typical environmental conditions, polyfluorinated precursor compounds can be transformed into these persistent PFAAs through biotic and abiotic processes. itrcweb.orgnccoast.org Aerobic biotransformation pathways for many precursor compounds have been identified. itrcweb.org For instance, fluorotelomer alcohols (FTOHs) can be transformed into perfluorocarboxylic acids (PFCAs). nih.gov

Recent research has explored the thermal degradation of long-chain PFAS, which typically initiates with the cleavage of bonds to form perfluoroalkyl radicals. acs.org In the presence of oxygen, these can form oxygen-containing products. acs.org

Investigation of Speciation and Mobility in Aqueous and Soil Environments

The speciation and mobility of fluorinated compounds in aqueous and soil environments are critical for understanding their environmental impact and developing effective remediation strategies.

Aqueous Environments: In aqueous systems, the mobility of fluorinated compounds is influenced by factors such as pH, ionic strength, and the presence of organic matter. mdpi.com As anions, the solubility of PFAAs is generally high. However, they tend to partition to interfaces. The presence of cations like calcium can influence their interaction with surfaces.

Soil Environments: In soil, the mobility of fluorinated compounds is largely controlled by sorption processes. nih.gov The primary mechanisms for sorption include electrostatic interactions and partitioning to organic matter. wur.nl The organic carbon content of the soil is a key factor, with higher organic carbon leading to greater sorption and reduced mobility. nih.gov

The chain length of the fluorinated compound significantly impacts its mobility in soil. Longer-chain compounds, such as PFNA and PFOS, tend to sorb more strongly to soil and sediment than their shorter-chain counterparts, resulting in lower mobility. nccoast.orgmdpi.com Perfluorosulfonates (PFSAs) also tend to sorb more strongly than PFCAs of the same chain length. nccoast.org The presence of other co-contaminants can also affect the sorption and transport of these compounds. pops.int

Recent reviews have highlighted four predominant forms of PFAAs in soils: aqueous-extracted, organic-solvent extracted, embedded or sequestered, and covalently bound, each with different implications for mobility and bioavailability. doaj.orgresearchgate.net

| Environmental Compartment | Key Factors | Impact on Mobility |

|---|---|---|

| Aqueous | pH, Ionic Strength, Organic Matter | Influences solubility and partitioning behavior. |

| Soil | Organic Carbon Content, Clay Mineralogy | Higher organic carbon leads to increased sorption and reduced mobility. |

| General | Perfluoroalkyl Chain Length | Longer chains lead to stronger sorption and lower mobility. |

| General | Functional Group | PFSAs tend to sorb more strongly than PFCAs of the same chain length. |

Development of Advanced Analytical Methods for Environmental Monitoring of Fluorinated Compounds

Accurate and sensitive analytical methods are essential for monitoring the presence and concentrations of fluorinated compounds in various environmental matrices.

The most established methods for analyzing PFAS are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). encyclopedia.pubnih.gov These techniques offer high selectivity and sensitivity for detecting individual PFAS compounds. encyclopedia.pub Sample preparation, often involving solid-phase extraction (SPE), is a critical step to concentrate the analytes and remove matrix interferences. nih.gov

Challenges in PFAS analysis arise from the vast number of different compounds and their varying chemical properties. wikipedia.orghalocolumns.com Methods have been developed to simultaneously analyze short, ultrashort, and long-chain PFAS. acs.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) can be used for more volatile fluorinated compounds, though it may require derivatization. encyclopedia.pub

Recent advancements include the use of high-resolution mass spectrometry (HRMS) for non-targeted analysis to identify previously unknown PFAS. acs.org Other innovative techniques being explored include supercritical fluid chromatography (SFC) as a more environmentally friendly alternative to traditional liquid chromatography. nih.gov

| Analytical Technique | Description | Key Advantages |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their affinity for a stationary phase, followed by mass-based detection and quantification. | High selectivity and sensitivity for a wide range of PFAS. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before mass analysis. | Suitable for volatile fluorinated compounds. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds. | Useful for non-targeted analysis and identifying new PFAS. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster analysis times and reduced solvent consumption compared to LC. |

Research into Novel Adsorption or Degradation Technologies for Environmental Remediation

Due to their persistence, the remediation of sites contaminated with fluorinated compounds is a significant challenge. Research is focused on developing effective adsorption and degradation technologies.

Adsorption Technologies: Adsorption is a widely used technology for removing PFAS from water. r3sustainability.com Granular activated carbon (GAC) is a common adsorbent that has proven effective for long-chain PFAS like PFOA and PFOS. itrcweb.orgfehrgraham.com Powdered activated carbon (PAC) can also be effective and offers a shorter contact time. jst.go.jpascelibrary.org The effectiveness of activated carbon is dependent on its physical and chemical properties, with factors like surface area and pore size distribution playing a role. researchgate.net Ion exchange resins are another effective adsorption technology, showing high removal efficiency for both short- and long-chain PFAS. r3sustainability.com

Degradation Technologies: Destructive technologies aim to break the strong carbon-fluorine bonds and mineralize the compounds. Several innovative technologies are under investigation:

Electrochemical Oxidation: This method uses an electric current to generate powerful oxidizing radicals that can degrade PFAS. nih.gov It has shown high removal efficiencies for long-chain PFAS. nih.gov

Supercritical Water Oxidation (SCWO): This process treats PFAS in water at high temperatures and pressures, breaking them down into less harmful substances like carbon dioxide and fluoride (B91410). r3sustainability.com

Hydrothermal Alkaline Treatment (HALT): This technology uses high temperatures and alkaline conditions to degrade and defluorinate PFAS. acs.org

Plasma Treatment: This involves the generation of plasma to create reactive species that can degrade PFAS. researchgate.net

Immobilization: In soil, immobilization techniques using reagents like activated carbon can bind PFAS to reduce their mobility and bioavailability. fehrgraham.com

| Technology | Principle | Application |

|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption of PFAS onto the surface of porous carbon particles. | Water treatment for long-chain PFAS. |

| Ion Exchange Resins | Exchange of ions on a resin with PFAS anions in water. | Water treatment for a broad range of PFAS. |

| Electrochemical Oxidation | Generation of oxidative radicals to break down PFAS molecules. | Destruction of PFAS in water. |

| Supercritical Water Oxidation (SCWO) | Oxidation of PFAS in water at high temperature and pressure. | Destruction of concentrated PFAS waste streams. |

| Immobilization | Binding of PFAS in soil to reduce mobility. | In-situ remediation of contaminated soil. |

Future Research Trajectories, Methodological Advancements, and Unresolved Questions

Identification of Key Research Gaps in Polyfluoride Chemistry

There is no published research that connects PF9 tetrasodium (B8768297) salt, an organic GPR17 agonist, to the field of inorganic polyfluoride chemistry. The research gaps relevant to this compound would lie within pharmacology and signal transduction pathways, not polyfluoride chemistry.

In the broader field of fluorine chemistry, key research gaps persist. A significant challenge is the incomplete understanding of the full range of per- and polyfluoroalkyl substances (PFAS) that exist, challenging both analytical and engineering sciences. nih.gov Many fluorinated compounds released into the environment are not well-characterized, leading to incidents of their release going undetected or being underestimated. nih.gov There is an ongoing need to develop new, selective, and efficient methods for synthesizing organofluorine compounds, as the unique effects of fluorine substitution can dramatically influence chemical reactions and outcomes. rsc.org Furthermore, the environmental fate, transport, and toxicology of many polyfluorinated compounds remain surprisingly unknown, presenting a long-term challenge to scientists and public health officials. acs.orgsemanticscholar.org

Opportunities for Interdisciplinary Synergy with Materials Engineering and Nanoscience

The known biological activity of PF9 tetrasodium salt as a receptor agonist does not suggest any direct applications or synergies with materials engineering or nanoscience. rndsystems.comscbt.com

However, the wider field of fluorine chemistry offers significant opportunities for interdisciplinary collaboration. Fluorinated compounds are crucial in developing novel high-performance materials, including fluoropolymers and fluorinated network materials. mdpi.com In materials science, the direct fluorination of polymers is a technique used to create highly fluorinated surface layers, imparting properties like chemical resistance and low adhesion, which are valuable in industries such as aerospace. mdpi.comresearchgate.net There is potential for synergy with nanoscience, where research programs engineer nano-sized vehicles for advanced therapies, and Vanderbilt University's Institute of Nanoscale Science and Engineering (VINSE) provides facilities for designing and fabricating such nanomaterials. youtube.com The convergence of disciplines is also evident in the development of fluorinated metal-organic frameworks (MOFs) designed to capture pollutants, a field that combines chemistry, materials science, and environmental engineering. ucl.ac.uk

Development of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

No literature is available describing the use of in situ or operando spectroscopic techniques for monitoring the synthesis or reactions of this compound.

These advanced spectroscopic methods are critical for the broader field of chemical research, including fluorine chemistry. In situ techniques analyze materials under relevant reaction conditions, while operando spectroscopy involves simultaneous measurement of reaction products, providing real-time insight into catalytic processes and reaction mechanisms. reddit.comnih.gov These tools are vital for understanding the physicochemical processes in active sensing elements or catalysts under realistic conditions. nih.govchemcatbio.org Techniques like X-ray Absorption Spectroscopy (XAS) can provide information on the valence state and coordination geometry of an element, while infrared spectroscopy helps identify surface species and intermediates. chemcatbio.orgkit.edu The development of these methods is crucial for refining catalyst composition and understanding deactivation mechanisms, leading to more efficient chemical processes. chemcatbio.org

Predictive Modeling for the Design of Next-Generation Fluorinated Inorganic Compounds

Predictive modeling for this compound would likely involve computational pharmacology, such as molecular docking simulations with the GPR17 receptor, rather than the design of fluorinated inorganic compounds.

For inorganic and materials chemistry, predictive modeling is an essential tool. Machine learning approaches are being developed to predict the properties and reactivity of fluorinated compounds, which can be less resource-intensive than purely experimental or DFT investigations. nih.gov For instance, machine learning models can predict the fluorination strength of various reagents or the environmental partitioning behavior of highly fluorinated compounds. nih.govacs.org Such models are used to understand structure-function relationships, which can guide the rational design of new materials with desired properties, such as MOFs optimized for capturing specific pollutants. ucl.ac.uk These computational strategies accelerate the discovery and development of next-generation materials by allowing researchers to screen candidates and predict their performance before synthesis.

Broader Academic and Societal Implications of Advanced Fluorine Chemistry Research

The direct societal implication of this compound is limited to its use as a research tool for studying the GPR17 receptor, which may contribute to future pharmaceutical developments.

The broader field of advanced fluorine chemistry has profound and wide-ranging implications. Fluorine-containing compounds are indispensable in modern society, with a steadily increasing number of fluorinated molecules reaching commercial status as pharmaceuticals and crop protection products. researchgate.netnih.gov The unique properties derived from the carbon-fluorine bond have led to the development of essential materials, from refrigerants to fluoropolymers used in countless applications. nih.gov However, the field also carries significant societal challenges. The extreme stability of many fluorinated compounds, such as PFAS, leads to environmental persistence, global contamination, and potential risks to human health. acs.orgresearchgate.net This has created major regulatory and public health challenges, driving research into safer alternatives and remediation technologies. acs.orgbohrium.com The continued expansion of fluorine chemistry therefore represents a dual impact: it is a source of technological innovation while also posing complex environmental and health questions that require global research and regulation. acs.org

Data Tables

Table 1: Properties of this compound This table summarizes the known chemical and physical properties of the compound identified as this compound. biocrick.comrndsystems.comscbt.comglpbio.com

| Property | Value |

| Chemical Name | 2-(Phenylethynyl)adenosine-5'-triphosphate tetrasodium salt |

| CAS Number | 851265-78-6 |

| Molecular Formula | C₁₈H₁₆N₅Na₄O₁₃P₃ |

| Molecular Weight | 695.23 g/mol |

| Purity | ≥98% |

| Known Activity | Potent GPR17 receptor agonist (EC₅₀ = 36 pM) |

| Solubility | Soluble in water |

| Storage | Store at -20°C |

Q & A

Q. What metadata is critical to report when publishing studies involving this compound?

- Methodological Answer: Include CAS No. (851265-78-6), supplier lot numbers, storage conditions, and QC data (e.g., HPLC chromatograms). Document assay buffers (e.g., divalent cation concentrations) and cell line authentication details (STR profiling). Adhere to FAIR data principles for raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.